molecular formula C14H19N3O2 B5304495 N-[4-(acetylamino)phenyl]-1-piperidinecarboxamide

N-[4-(acetylamino)phenyl]-1-piperidinecarboxamide

Cat. No. B5304495
M. Wt: 261.32 g/mol
InChI Key: VOGOJMQWXLVYNE-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-1-piperidinecarboxamide, commonly known as APICA, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. APICA has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of APICA is not fully understood. However, it has been reported to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. APICA has also been shown to modulate the activity of ion channels, such as voltage-gated calcium channels, which are involved in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects
APICA has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of prostaglandins, which are involved in inflammation and pain. APICA has also been shown to reduce the release of glutamate, an excitatory neurotransmitter, which is involved in neuronal excitability. In addition, APICA has been shown to increase the levels of dopamine, a neurotransmitter involved in reward and motivation.

Advantages and Limitations for Lab Experiments

One of the advantages of using APICA in lab experiments is its high potency and selectivity towards COX-2 inhibition. This makes it an ideal candidate for studying the role of COX-2 in various physiological and pathological processes. However, one of the limitations of using APICA is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on APICA. One of the areas of interest is its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative diseases. Another area of interest is its potential as a tool for studying the role of COX-2 in various physiological and pathological processes. Further research is also needed to investigate the safety and toxicity of APICA in vivo.
Conclusion
In conclusion, APICA is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit analgesic, anti-inflammatory, and antipyretic properties in animal models and has been investigated for its potential as a therapeutic agent for the treatment of various diseases. APICA acts as an inhibitor of COX-2 and modulates the activity of ion channels, such as voltage-gated calcium channels. While APICA has several advantages for lab experiments, such as its high potency and selectivity, its low solubility in water can be a limitation. Further research is needed to investigate the potential of APICA as a therapeutic agent and as a tool for studying the role of COX-2 in various physiological and pathological processes.

Synthesis Methods

APICA can be synthesized using various methods, such as the reaction of 4-aminoacetophenone with piperidinecarboxylic acid, followed by acetylation of the amino group. Another method involves the reaction of 4-acetylaminoacetophenone with piperidinecarboxylic acid. The yield of APICA using these methods is reported to be around 70-80%.

Scientific Research Applications

APICA has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit analgesic, anti-inflammatory, and antipyretic properties in animal models. APICA has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(4-acetamidophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-11(18)15-12-5-7-13(8-6-12)16-14(19)17-9-3-2-4-10-17/h5-8H,2-4,9-10H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGOJMQWXLVYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-1-carboxylic acid (4-acetylamino-phenyl)-amide

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